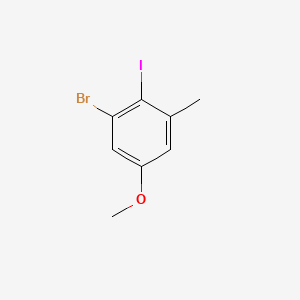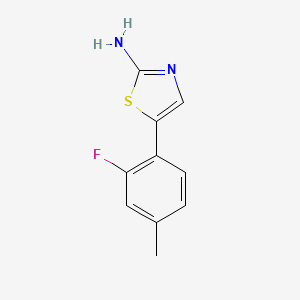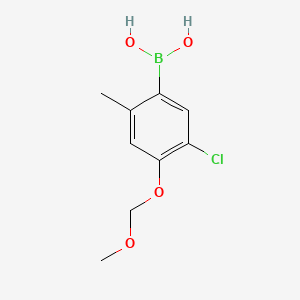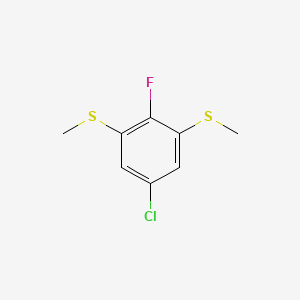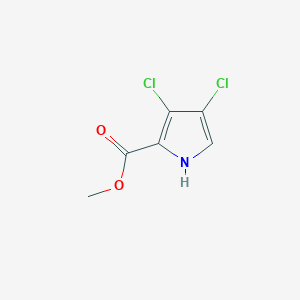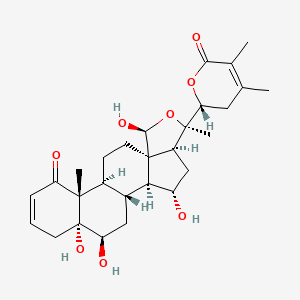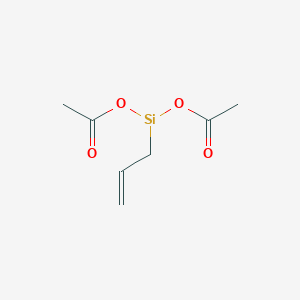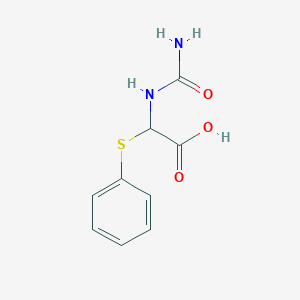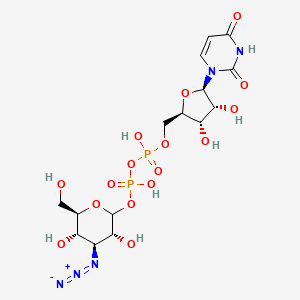
UDP-4-Azido-4-deoxy-D-glucose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
UDP-4-Azido-4-deoxy-D-glucose is a modified sugar nucleotide that plays a significant role in glycobiology. It is a derivative of uridine diphosphate glucose, where the hydroxyl group at the fourth position of the glucose moiety is replaced by an azido group. This modification allows it to be used as a metabolic chemical reporter for studying glycosylation processes and glycan structures .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of UDP-4-Azido-4-deoxy-D-glucose typically involves the following steps:
Starting Material: The process begins with uridine diphosphate glucose.
Azidation: The hydroxyl group at the fourth position of the glucose moiety is replaced by an azido group using azidation reagents under controlled conditions.
Purification: The product is then purified using high-performance liquid chromatography to achieve a purity of at least 90%.
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows the laboratory-scale procedures with optimization for larger-scale production. This includes ensuring high yield and purity through efficient reaction conditions and purification techniques .
Types of Reactions:
Substitution Reactions: The azido group can participate in substitution reactions, particularly in click chemistry, where it reacts with alkynes to form triazoles.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as triphenylphosphine.
Common Reagents and Conditions:
Azidation Reagents: Sodium azide or other azidation agents.
Reducing Agents: Triphenylphosphine for reduction reactions.
Major Products:
Triazoles: Formed from click chemistry reactions.
Applications De Recherche Scientifique
UDP-4-Azido-4-deoxy-D-glucose is extensively used in scientific research due to its unique properties:
Glycobiology: It is used as a metabolic chemical reporter to study glycosylation processes and glycan structures.
Cancer Research: It helps in visualizing and identifying glycoproteins involved in cancer metastasis.
Immune Response Modulation: It is used to study immune recognition and response mechanisms.
Protein Stability and Cell-Cell Interactions: It aids in understanding the role of glycosylation in protein stability and cell-cell interactions
Mécanisme D'action
The mechanism of action of UDP-4-Azido-4-deoxy-D-glucose involves its incorporation into glycan structures by endogenous glycosyltransferases. The azido group allows for subsequent bioorthogonal reactions, such as click chemistry, enabling the visualization and identification of glycoproteins. This compound targets glycosylation pathways and is incorporated into glycoproteins, facilitating the study of their functions and interactions .
Comparaison Avec Des Composés Similaires
2-Azido-2-deoxy-D-glucose: Another azido-modified sugar used in similar applications.
1-Azido-1-deoxy-beta-D-glucopyranoside: Used in click chemistry and glycosylation studies
Uniqueness: UDP-4-Azido-4-deoxy-D-glucose is unique due to its specific modification at the fourth position of the glucose moiety, which allows for targeted incorporation into glycan structures and subsequent bioorthogonal reactions. This specificity makes it a valuable tool in glycobiology and related research fields .
Propriétés
Formule moléculaire |
C15H23N5O16P2 |
|---|---|
Poids moléculaire |
591.31 g/mol |
Nom IUPAC |
[(3R,4S,5S,6R)-4-azido-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] [[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C15H23N5O16P2/c16-19-18-8-9(23)5(3-21)34-14(11(8)25)35-38(30,31)36-37(28,29)32-4-6-10(24)12(26)13(33-6)20-2-1-7(22)17-15(20)27/h1-2,5-6,8-14,21,23-26H,3-4H2,(H,28,29)(H,30,31)(H,17,22,27)/t5-,6-,8+,9-,10-,11-,12-,13-,14?/m1/s1 |
Clé InChI |
KGLNOJUOGONQOZ-XRVRZVROSA-N |
SMILES isomérique |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OC3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)N=[N+]=[N-])O)O)O |
SMILES canonique |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)CO)O)N=[N+]=[N-])O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


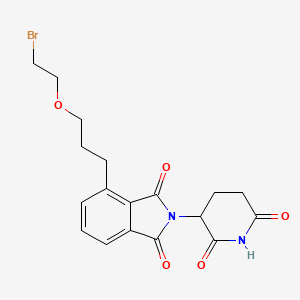
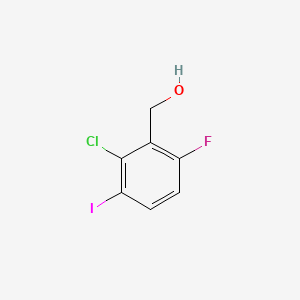
![[S(R)]-N-[(1R)-1-[2-(Dicyclohexylphosphino)phenyl]-2,2-dimethylpropyl]-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14759384.png)
